3-(dimethylamino)-1-[4-(piperazin-1-yl)phenyl]propan-1-one trihydrochloride
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Overview
Description
3-(dimethylamino)-1-[4-(piperazin-1-yl)phenyl]propan-1-one trihydrochloride is a synthetic organic compound notable for its structural complexity and wide range of applications. This compound is recognized for its significance in various fields such as medicinal chemistry, organic synthesis, and industrial applications. Its unique structure, comprising a dimethylamino group, a piperazinyl phenyl group, and a propanone backbone, allows it to engage in diverse chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(dimethylamino)-1-[4-(piperazin-1-yl)phenyl]propan-1-one trihydrochloride typically involves multi-step organic synthesis. The process begins with the formation of the 4-(piperazin-1-yl)phenyl moiety, which is then coupled with the 3-(dimethylamino)propan-1-one fragment. The synthesis often includes:
Formation of 4-(piperazin-1-yl)benzene: : Starting with a benzene derivative, the piperazine ring is introduced via nucleophilic substitution.
Coupling with 3-(dimethylamino)propan-1-one: : The key step involves a condensation reaction where the 3-(dimethylamino)propan-1-one is linked to the 4-(piperazin-1-yl)benzene.
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale, optimizing for yield and purity. Automated reactors, high-pressure systems, and continuous flow methods may be employed to scale up the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions: 3-(dimethylamino)-1-[4-(piperazin-1-yl)phenyl]propan-1-one trihydrochloride undergoes several types of chemical reactions:
Oxidation: : The compound can be oxidized to form various oxides, depending on the oxidizing agent and conditions.
Reduction: : Reduction reactions can lead to the formation of amines and other reduced forms.
Substitution: : Nucleophilic and electrophilic substitution reactions are common, allowing the modification of the piperazinyl or dimethylamino groups.
Oxidation: : Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium (Pd) catalysts.
Substitution: : Various nucleophiles or electrophiles under controlled temperature and pH conditions.
Major Products: The major products from these reactions vary based on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction typically results in primary or secondary amines.
Scientific Research Applications
3-(dimethylamino)-1-[4-(piperazin-1-yl)phenyl]propan-1-one trihydrochloride is utilized in diverse scientific research domains:
Chemistry: In chemistry, it serves as an intermediate for synthesizing other complex molecules, demonstrating its versatility in organic synthesis.
Biology: Biologically, it is used to study cellular mechanisms, particularly those involving neurotransmitter pathways and receptor binding.
Industry: Industrially, the compound is used in the development of specialized polymers and materials, contributing to advancements in material sciences.
Mechanism of Action
Molecular Targets and Pathways: The compound primarily targets neurotransmitter receptors in the central nervous system. Its mechanism of action involves binding to specific receptor sites, altering neurotransmitter release or uptake, and modulating signal transduction pathways. This interaction affects various physiological and psychological responses, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Comparison and Uniqueness: Compared to other compounds with similar structures, such as:
3-(dimethylamino)-1-[4-(piperidin-1-yl)phenyl]propan-1-one trihydrochloride: : The replacement of the piperazinyl group with a piperidinyl group alters its binding affinity and reaction profile.
N,N-Dimethyl-4-(piperazin-1-yl)phenylacetamide: : While structurally related, the acetamide moiety presents different reactivity and biological activity.
3-(dimethylamino)-1-[4-(piperidin-1-yl)phenyl]propan-1-one trihydrochloride
N,N-Dimethyl-4-(piperazin-1-yl)phenylacetamide
1-(dimethylamino)-3-(4-piperidyl)propane
3-(dimethylamino)-1-[4-(morpholin-1-yl)phenyl]propan-1-one
These comparisons highlight the unique structural features and reactivity of 3-(dimethylamino)-1-[4-(piperazin-1-yl)phenyl]propan-1-one trihydrochloride, emphasizing its significance in scientific research and industrial applications.
Properties
CAS No. |
2624138-36-7 |
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Molecular Formula |
C15H26Cl3N3O |
Molecular Weight |
370.7 |
Purity |
95 |
Origin of Product |
United States |
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